Methyl 9-[(methanesulfonyl)oxy]nonanoate
Description
Methyl 9-[(methanesulfonyl)oxy]nonanoate is an ester derivative of nonanoic acid featuring a methanesulfonyloxy (-OSO₂CH₃) group at the C9 position. The methanesulfonyl (mesyl) group is a strong electron-withdrawing moiety, often employed as a leaving group in nucleophilic substitution reactions or sulfonylation processes . This compound’s reactivity and applications can be inferred through comparisons with structurally related nonanoate esters discussed in the literature, including furan-, epoxy-, oxo-, and heterocyclic-substituted analogs.
Properties
CAS No. |
117407-87-1 |
|---|---|
Molecular Formula |
C11H22O5S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
methyl 9-methylsulfonyloxynonanoate |
InChI |
InChI=1S/C11H22O5S/c1-15-11(12)9-7-5-3-4-6-8-10-16-17(2,13)14/h3-10H2,1-2H3 |
InChI Key |
VPAGOPJNXHHESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of methyl nonanoate derivatives, their functional groups, and properties:
*Note: Data for this compound is inferred based on structural analogs.
Physical and Chemical Properties
- Epoxide analog (Methyl 9-(oxiran-2-yl)nonanoate): Moderate polarity due to the epoxide ring (logP ~3) ; stable under anhydrous conditions but hydrolyzes in acidic/basic media.
- Ketone analog (Methyl 9-oxononanoate): Lower molecular weight (186.25 g/mol) and higher polarity compared to furan or indole derivatives.
- Furan-containing 9M5-FuFA : Hydrophobic (logP >5) due to the pentyl-furan group; participates in lipid peroxidation pathways .
- Methanesulfonyloxy derivative : Expected to have higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonate group.
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